molecular formula C30H42N4O8S B1204111 6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone CAS No. 111794-31-1

6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B1204111
CAS No.: 111794-31-1
M. Wt: 618.7 g/mol
InChI Key: IVFOFYZPVLXBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its intricate structure and unique properties, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone involves multiple steps, starting from commercially available precursors. One of the key intermediates in the synthesis is 4-(2-(cyclopropylmethoxy)ethyl)phenol, which can be synthesized through the addition of benzylbromide to 2-(4-hydroxyphenyl)ethanol

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For example, it has been shown to act on β1 and β2 receptors, producing antagonistic effects . This interaction leads to the inhibition of certain cellular processes, which can result in therapeutic benefits such as the reduction of intraocular pressure in glaucoma patients.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(3-((2-Hydroxy-3-(4-(2-cyclopropylmethoxy)ethyl)phenoxy)propyl)amino)propionamido)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone is unique due to its complex structure and specific functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

CAS No.

111794-31-1

Molecular Formula

C30H42N4O8S

Molecular Weight

618.7 g/mol

IUPAC Name

3-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-N-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]propanamide;methanesulfonic acid

InChI

InChI=1S/C29H38N4O5.CH4O3S/c1-20-16-28(36)32-33-29(20)23-6-8-24(9-7-23)31-27(35)12-14-30-17-25(34)19-38-26-10-4-21(5-11-26)13-15-37-18-22-2-3-22;1-5(2,3)4/h4-11,20,22,25,30,34H,2-3,12-19H2,1H3,(H,31,35)(H,32,36);1H3,(H,2,3,4)

InChI Key

IVFOFYZPVLXBJA-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)CCNCC(COC3=CC=C(C=C3)CCOCC4CC4)O.CS(=O)(=O)O

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NC(=O)CCNCC(COC3=CC=C(C=C3)CCOCC4CC4)O.CS(=O)(=O)O

Synonyms

SK and F 95018
SK and F-95108
SKF 95018

Origin of Product

United States

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